B1575655 Tu-AMP 1

Tu-AMP 1

Cat. No.: B1575655
Attention: For research use only. Not for human or veterinary use.
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Description

Tu-AMP 1 is a novel, basic, thionin-like antimicrobial peptide (AMP) purified from the bulbs of the tulip Tulipa gesneriana L. . This cationic peptide has a molecular mass of 4,988 Da and exhibits a high isoelectric point of over 12, facilitating its interaction with negatively charged microbial membranes . This compound is characterized by its high cysteine, arginine, lysine, and proline content and demonstrates potent, broad-spectrum antimicrobial activity against a range of plant pathogenic bacteria and fungi, with IC50 values typically between 2 to 20 µg/ml . As a member of the plant AMP family, it shares features like cysteine-rich sequences that form disulfide bonds, conferring remarkable structural stability and resistance to proteolytic degradation . Plant AMPs like this compound are a primary defense mechanism in plants and represent a promising template for developing new antimicrobial agents to combat the growing global threat of antibiotic resistance . Researchers are exploring AMPs for their unique membrane-targeting mechanisms, which make it difficult for pathogens to develop resistance, and for their potential applications beyond direct antimicrobial activity, including as anti-biofilm and immunomodulatory agents . This compound binds reversibly to chitin, suggesting a specific mechanism of action that may involve interaction with key structural components of fungal cell walls . This product is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Gram+ & Gram-, Fungi,

sequence

KSCCRNTVARNCYNVCRIPGTPRPVCAATCDCKLITGTKCPPGYEK

Origin of Product

United States

Discovery, Isolation, and Primary Structural Elucidation of Tu Amp 1

Historical Context of Tu-AMP 1 Identification from Tulipa gesneriana L.

The study of plant-derived antimicrobial peptides has a history extending back several decades, with the isolation of the first plant AMP, purothionin, from barley endosperm in 1970. nih.gov Building upon this field, researchers turned their attention to other plant species to identify novel defense compounds. Tulipa gesneriana L., known for its ornamental value, was found to be a source of such peptides. The discovery and characterization of this compound, alongside Tu-AMP 2, from tulip bulbs were reported in 2004. researchgate.nettandfonline.comnih.govoup.com These findings contributed to the growing understanding of the diverse array of antimicrobial peptides present in plants and their potential roles in innate immunity. mdpi.comresearchgate.nettandfonline.comnih.govnih.gov

Advanced Chromatographic and Spectrometric Methodologies for this compound Isolation and Purification

The isolation and purification of this compound from Tulipa gesneriana L. bulbs involved a combination of advanced chromatographic techniques. Initially, the peptides were extracted and subjected to chitin (B13524) affinity chromatography. researchgate.nettandfonline.comnih.govoup.com This step leveraged the ability of this compound to reversibly bind to chitin, a key component of fungal cell walls, facilitating its separation from other bulb components. researchgate.nettandfonline.comnih.gov Following affinity chromatography, further purification was achieved using reverse-phase high-performance liquid chromatography (HPLC). researchgate.nettandfonline.comnih.govoup.com This method separated peptides based on their hydrophobicity, allowing for the isolation of highly pure this compound. researchgate.nettandfonline.com

Spectrometric methodologies were crucial for the characterization of the purified peptide. Matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS) was employed to determine the molecular mass of this compound. researchgate.nettandfonline.comnih.govoup.com MALDI-TOF MS analysis indicated a molecular mass of 4,988 Da for this compound. researchgate.nettandfonline.comoup.com Additionally, ultraviolet-visible (UV-Vis) spectrometry was used to determine the extinction coefficient of this compound in aqueous solution at 280 nm, which was found to be 3.3. researchgate.nettandfonline.comoup.com These spectrometric data provided essential information regarding the physical properties and purity of the isolated peptide.

Determination of Primary Amino Acid Sequence and Composition of this compound

The primary structure of this compound, specifically its amino acid sequence, was determined through detailed analysis. This compound was found to consist of 46 amino acid residues and is a single-chain peptide. tandfonline.comresearchgate.net Amino acid composition analysis revealed that half of the amino acid residues in this compound are occupied by cysteine, arginine, lysine (B10760008), and proline. researchgate.nettandfonline.comnih.govoup.com The high content of basic amino acids (arginine and lysine) contributes to the peptide's high basicity, with an isoelectric point estimated to be over 12. researchgate.nettandfonline.comoup.com The presence of multiple cysteine residues is also a defining characteristic, with this compound containing eight cysteine residues that form four disulfide bonds within the molecule. tandfonline.comresearchgate.net The arrangement of these cysteine residues is critical for the peptide's three-dimensional structure and stability. tandfonline.comnih.gov

The complete amino acid sequence of this compound was determined from the amino-terminus. tandfonline.com The specific sequence and the arrangement of cysteine residues are key features that classify this compound within the thionin family. tandfonline.comnih.gov

Comparative Analysis with Related Thionin-like Peptides

This compound shares structural characteristics with other thionin-like peptides found in various plant species. researchgate.nettandfonline.comnih.govnih.gov Thionins are generally small peptides (45-48 amino acids) with multiple disulfide bonds. mdpi.comnih.gov this compound, with its 46 amino acid residues and four disulfide bonds, aligns with these general features. tandfonline.comresearchgate.net Comparative sequence analysis has shown that this compound exhibits a high degree of homology to alpha- and beta-barley hordothionins and wheat purothionins. tandfonline.com The arrangement of cysteine residues in this compound is completely in agreement with that found in these related thionins, highlighting a conserved structural motif within this peptide family. tandfonline.com

While sharing similarities with thionins, this compound also exhibits distinct characteristics. For instance, Tu-AMP 2, another antimicrobial peptide isolated from Tulipa gesneriana L. alongside this compound, is described as a heterodimer composed of two short peptides joined by disulfide bonds, a structure noted as rare among plant cysteine-rich peptides. researchgate.netnih.govnih.gov This contrasts with the single-chain structure of this compound. tandfonline.comresearchgate.net The comparison of this compound with other plant defense peptides, such as plant defensins, reveals differences in cysteine residue arrangement, further supporting its classification as a thionin-like peptide rather than a defensin. tandfonline.comtandfonline.com The structural features, particularly the cysteine framework, are key determinants of the peptide's classification and likely influence its biological activity. tandfonline.comnih.gov

Amino Acid Composition of this compound

Amino AcidRelative Abundance (%)
Cysteine~12.5
ArginineHigh
LysineHigh
ProlineHigh
OthersRemaining

Note: Based on the finding that half of the residues are Cys, Arg, Lys, and Pro. Exact percentages for Arg, Lys, and Pro relative to each other are not specified in the provided text. researchgate.nettandfonline.comnih.govoup.com

Physicochemical Properties of this compound

PropertyValueMethod
Molecular Mass4,988 DaMALDI-TOF MS
Isoelectric Point (pI)>12Estimated
Extinction Coefficient (1% aqueous solution at 280 nm)3.3UV-Vis Spectrometry

Data compiled from search results. researchgate.nettandfonline.comoup.com

Biosynthesis and Post Translational Processing of Tu Amp 1

Genetic Basis and Transcriptional Regulation of Tu-AMP 1 Expression

While the specific gene encoding this compound and its precise transcriptional regulation have not been detailed in the provided search results, the expression of plant AMPs is generally controlled at the transcriptional level. Gene expression in both prokaryotes and eukaryotes is regulated by the interaction of transcription factors with specific DNA sequences in the regulatory regions of genes, such as promoters. These regulatory mechanisms can involve activators that enhance transcription or repressors that suppress it, often in response to environmental stimuli or developmental cues. In plants, the production of AMPs can be induced as a defense mechanism against pathogens frontiersin.org. However, specific details regarding the genetic locus of the this compound gene, its promoter architecture, or the transcription factors that govern its expression in Tulipa gesneriana L. were not found in the consulted literature.

Mechanisms of Proteolytic Processing and Maturation

Antimicrobial peptides are commonly synthesized as larger precursor molecules that require proteolytic processing to become biologically active. This maturation process typically involves the cleavage of signal peptides and potentially propeptides by specific proteases. Proteolytic processing is a crucial regulatory mechanism that can control the activation of proteins. While the search results confirm that this compound is a mature peptide of 46 amino acid residues nih.govresearchgate.net, the specific enzymatic mechanisms and steps involved in its proteolytic processing from a precursor protein were not described. Studies on other proteins, such as OPA1, illustrate the complexity of proteolytic processing involving multiple cleavage sites and regulating enzymes. However, analogous specific details for this compound maturation are not available in the provided information.

Intramolecular Disulfide Bond Formation and Stability of this compound Structure

A defining characteristic of many plant AMPs, including this compound, is their richness in cysteine residues and the presence of multiple intramolecular disulfide bonds nih.govresearchgate.netfrontiersin.org. This compound consists of 46 amino acid residues and contains eight cysteine residues, which form four disulfide bonds within the single peptide chain nih.govresearchgate.net. These disulfide bonds are covalent linkages between the thiol groups of cysteine residues and are critical for establishing and maintaining the peptide's three-dimensional structure.

The formation of disulfide bonds typically occurs in an oxidizing environment, such as the endoplasmic reticulum in eukaryotic cells. This process can be facilitated by enzymes like protein disulfide isomerase (PDI), which helps in the correct folding and disulfide bond formation. The presence of multiple disulfide bonds in this compound confers significant structural rigidity and stability to the peptide frontiersin.org. This cross-bracing by disulfide bonds contributes to the peptide's resistance to thermal denaturation, chemical degradation, and proteolytic cleavage, which is a common feature of cysteine-rich plant AMPs with molecular weights between 2 and 6 kDa frontiersin.org. The stability provided by these bonds is essential for the peptide to maintain its active conformation and exert its antimicrobial functions in potentially harsh environments frontiersin.org. Studies on other proteins have shown that the correct pattern of disulfide bonds is essential for structural integrity and biological activity.

Key Characteristics of this compound

CharacteristicValueSource
Amino Acid Residues46 nih.govresearchgate.net
Cysteine Residues8 nih.govresearchgate.net
Disulfide Bonds4 (intramolecular) nih.govresearchgate.net
Molecular Mass (MALDI-TOF MS)4,988 Da nih.govresearchgate.net
Isoelectric Point (pI)>12 (basic) nih.govresearchgate.net
Chitin-Binding ActivityReversible nih.govresearchgate.net

Biological Activities and Efficacy of Tu Amp 1 in Non Clinical Systems

Antimicrobial Spectrum and Potency of Tu-AMP 1

This compound exhibits a broad spectrum of antimicrobial activity against key plant pathogens, demonstrating potency against both bacterial and fungal species detrimental to plant health mdpi.comresearchgate.netucc.ieapsnet.org.

Antibacterial Activity Against Plant Pathogenic Bacteria

Research has shown that this compound is active against several plant pathogenic bacteria. These include Pectobacterium carotovora, Agrobacterium radiobacter, Agrobacterium rhizogenes, Clavibacter michiganensis, and Curtobacterium flaccumfaciens mdpi.comresearchgate.net. The reported IC50 values for the inhibition of growth of these bacterial species by this compound are in the range of 11 to 20 µg/ml researchgate.net.

Plant Pathogenic BacteriaIC50 (µg/ml)
Pectobacterium carotovora11-20
Agrobacterium radiobacter11-20
Agrobacterium rhizogenes11-20
Clavibacter michiganensis11-20
Curtobacterium flaccumfaciens11-20

Antifungal Activity Against Phytopathogenic Fungi

This compound also demonstrates potent antifungal activity against several phytopathogenic fungi mdpi.comresearchgate.netucc.ie. Notable examples of fungi inhibited by this compound include Fusarium oxysporum and Geotrichum candidum mdpi.comresearchgate.net. Against these fungal pathogens, this compound has shown particularly low IC50 values, reported to be as low as 2 µg/ml researchgate.net.

Phytopathogenic FungiIC50 (µg/ml)
Fusarium oxysporum2
Geotrichum candidum2

Investigation of Selective Antimicrobial Efficacy

Investigations into the selective antimicrobial efficacy of this compound, as reported in the available literature, have primarily focused on its activity against plant pathogens. The potent activity observed against a range of plant pathogenic bacteria and fungi highlights a degree of selectivity towards these organisms in the context of plant defense mdpi.comresearchgate.netucc.ieapsnet.org. The reversible binding of this compound to chitin (B13524), a key component of fungal cell walls, suggests a mechanism that contributes to its antifungal activity and implies a selective interaction with fungal structures researchgate.netnih.gov. While general principles of AMP selectivity based on differences between microbial and eukaryotic cell membranes exist mdpi.comresearchgate.net, the provided research specifically details this compound's efficacy within non-clinical, plant-pathogen systems.

Comparative Biological Activity Profiles of this compound and Tu-AMP 2

This compound and Tu-AMP 2 are two distinct antimicrobial peptides that were co-purified from tulip bulbs mdpi.comresearchgate.netucc.ieapsnet.org. Despite structural differences, they exhibit similar and potent biological activity profiles against plant pathogens researchgate.netapsnet.org. Both peptides are active against the same spectrum of plant pathogenic bacteria, including Pectobacterium carotovora, Agrobacterium radiobacter, Agrobacterium rhizogenes, Clavibacter michiganensis, and Curtobacterium flaccumfaciens, as well as the phytopathogenic fungi Fusarium oxysporum and Geotrichum candidum mdpi.comresearchgate.net. Their effectiveness is reflected in comparable IC50 values, generally ranging from 2 to 20 µg/ml for the inhibition of growth of these pathogens researchgate.net. Structurally, while this compound is a single-chain peptide, Tu-AMP 2 is described as a heterodimer composed of two shorter peptides linked by disulfide bonds, representing a unique structural feature researchgate.netucc.ienih.gov. Both peptides share similarities in being basic and having comparable molecular masses (4,988 Da for this compound and 5,006 Da for Tu-AMP 2) researchgate.netresearchgate.net.

Mechanistic Investigations of Tu Amp 1 Action at the Molecular and Cellular Level

Studies on Membrane Interaction and Permeabilization Mechanisms

A key aspect of Tu-AMP 1's mechanism involves its interaction with the cell membrane, leading to increased permeability and ultimately cell death. mdpi.comCurrent time information in Singapore.shakem.co.nzmdpi.commdpi.com This interaction is significantly influenced by the peptide's structural characteristics.

Role of Cationic Charge and Amphipathicity in Membrane Association

This compound is characterized as a basic peptide with isoelectric points over 12, indicating a significant positive charge at physiological pH. tandfonline.com This cationic nature plays a crucial role in the initial association with negatively charged components of microbial cell membranes, such as phospholipids (B1166683). mdpi.comresearchgate.netmdpi.comfrontiersin.org The electrostatic attraction facilitates the accumulation of this compound on the membrane surface, a necessary step before membrane insertion and disruption can occur. mdpi.comfrontiersin.orgfrontiersin.org

In addition to its charge, this compound is expected to possess amphipathicity, a common feature of antimicrobial peptides. Amphipathicity refers to the presence of both hydrophobic and hydrophilic regions within the peptide structure. mdpi.commdpi.comubc.ca While not explicitly detailed for this compound in the provided snippets, related antimicrobial peptides utilize their hydrophobic segments to penetrate the lipid bilayer after initial electrostatic attraction, while hydrophilic regions may interact with aqueous environments or form the lining of pores. mdpi.commdpi.comnih.gov This balance between cationic charge and hydrophobicity, contributing to amphipathicity, is critical for effective membrane interaction and selectivity towards microbial membranes over host cell membranes, which typically have a lower negative charge and higher cholesterol content. mdpi.comresearchgate.netubc.canih.gov

Dynamics of Pore Formation and Membrane Disruption

Following membrane association, this compound is believed to induce membrane permeabilization and disruption. mdpi.comCurrent time information in Singapore.shakem.co.nzmdpi.commdpi.com This can occur through various mechanisms, including the formation of pores or a detergent-like effect leading to membrane disintegration. mdpi.commdpi.comfrontiersin.orgnih.govmdpi.com

Studies on antimicrobial peptides in general have proposed several models for pore formation, such as the barrel-stave model and the toroidal pore model. mdpi.commdpi.comfrontiersin.orgnih.govmdpi.com In the barrel-stave model, peptides insert into the membrane to form a pore lined by the peptides themselves. mdpi.comfrontiersin.orgnih.gov The toroidal pore model involves peptides and lipid molecules bending inward to form a pore where the peptide is in contact with the phospholipid head groups. mdpi.comfrontiersin.orgnih.gov Another mechanism, the carpet model, suggests that peptides accumulate on the membrane surface and, at a critical concentration, disrupt the membrane without forming discrete transmembrane pores, potentially leading to micellization of the membrane. mdpi.comfrontiersin.orgnih.govmdpi.com

While the specific model for this compound's pore formation or membrane disruption is not explicitly detailed in the provided information, its ability to cause membrane permeabilization is established. mdpi.commdpi.comnih.gov This disruption leads to leakage of intracellular components and loss of membrane potential, contributing to cell death. mdpi.comfrontiersin.org The dynamics of this process can be rapid, with membrane disruption occurring within hours. nih.gov

Exploration of Specific Molecular Targets Beyond the Cell Membrane

Beyond its primary interaction with the cell membrane, research suggests that this compound may also exert its effects through targeting specific molecules within the microbial cell.

Binding to Chitin (B13524) and its Implications in Antifungal Activity

This compound has been shown to reversibly bind to chitin, a major structural component of fungal cell walls and the exoskeletons of some invertebrates. tandfonline.comnih.govresearchgate.net This chitin-binding capability is particularly relevant to its antifungal activity. mdpi.comresearchgate.net

Chitin binding by antimicrobial peptides can serve multiple roles in combating fungal pathogens. It can facilitate the accumulation of the peptide on the fungal cell wall, increasing its local concentration and promoting subsequent interaction with the underlying cell membrane. mdpi.comresearchgate.net This interaction with the cell wall, which is distinct from bacterial cell walls, may contribute to the selective antifungal activity of this compound. mdpi.comresearchgate.net While the direct consequences of this compound binding to chitin on fungal cell wall integrity or function are not extensively detailed, for other chitin-binding AMPs, this interaction is considered essential for their antifungal effects. mdpi.com

Potential for Intracellular Target Modulation (e.g., nucleic acid or protein synthesis inhibition)

While membrane disruption is a primary mechanism for many antimicrobial peptides, some can also translocate across the membrane to act on intracellular targets. mdpi.commdpi.comnih.gov Research indicates a potential for this compound to have intracellular targets, including the inhibition of nucleic acid and protein synthesis. mdpi.commdpi.com

Studies on various antimicrobial peptides have demonstrated their ability to enter the cytoplasm and interfere with essential cellular processes like DNA replication, transcription, and translation. mdpi.comnih.govnih.govscribd.com This can occur through direct binding to nucleic acids or ribosomal components, or by affecting enzymes involved in these processes. mdpi.comnih.govnih.gov While specific details on how this compound might modulate these processes are limited in the provided information, the potential for such intracellular activity suggests a more complex mode of action that goes beyond simple membrane lysis. mdpi.comnih.gov This dual mechanism, involving both membrane interaction and intracellular targeting, could contribute to its broad spectrum of activity and potentially reduce the likelihood of resistance development. mdpi.comresearchgate.net

Cellular Responses and Physiological Perturbations Induced by this compound

The interaction of this compound with microbial cells triggers a cascade of cellular responses and physiological perturbations that ultimately lead to cell death. The most direct consequence of membrane permeabilization is the leakage of essential intracellular components, such as ions, ATP, and other metabolites, leading to a loss of cellular homeostasis. mdpi.comfrontiersin.org

Membrane disruption can also lead to depolarization of the cell membrane, disrupting processes that rely on the transmembrane potential, such as nutrient transport and ATP synthesis. frontiersin.org The cellular response to such severe membrane damage can involve stress response pathways. mdpi.comnih.govnih.govresearchgate.net While the specific stress responses triggered by this compound are not detailed, general cellular stress responses to antimicrobial peptides and membrane damage can include the activation of pathways aimed at repairing damage or, if the damage is too severe, initiating programmed cell death mechanisms. mdpi.comnih.govnih.govresearchgate.net

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Tu Amp 1

Correlating Primary Sequence Features with Antimicrobial Potency

The presence of multiple cysteine residues is another key primary sequence feature. These residues are involved in forming disulfide bonds, which are known to stabilize the three-dimensional structure of peptides. nih.govguidetopharmacology.org In the case of Tu-AMP 1, these disulfide bonds likely contribute to its compact structure and resistance to degradation, enhancing its stability in various environments. nih.govdsmz.de The specific arrangement of cysteine residues and disulfide bonds is a hallmark of peptide families like thionins and plant defensins, to which this compound is related. nih.govresearchgate.net

The interplay of these primary sequence features – high basicity, cysteine-mediated disulfide bonds, and a significant presence of proline – collectively contributes to the observed broad-spectrum antimicrobial activity of this compound against a range of plant pathogens. nih.govnih.govuni.ludsmz.de The specific arrangement and distribution of hydrophobic and hydrophilic residues along the sequence also contribute to the peptide's amphipathicity, a property often associated with membrane-disrupting AMPs.

A summary of key characteristics of this compound is presented in the table below:

CharacteristicValueSource
Molecular Mass~4.99 kDa nih.govuni.lu
Number of Amino Acids46 nih.gov
Isoelectric Point (pI)>12 nih.govuni.lu
Enriched Amino AcidsCysteine, Arginine, Lysine (B10760008), Proline (50% of residues) nih.govuni.lu
Antimicrobial Activity (IC50)2-20 µg/ml (against various bacteria and fungi) nih.govnih.govuni.ludsmz.de
Chitin (B13524) BindingReversible nih.govuni.lu
Peptide FamilyThionin-like nih.govnih.govuni.ludsmz.de

Impact of Specific Amino Acid Residues and Motifs on Activity and Selectivity

The specific amino acid residues and their arrangement within the sequence of this compound play a critical role in determining its antimicrobial activity and selectivity towards different microorganisms. The high content of positively charged amino acids, arginine and lysine, is fundamental to the peptide's interaction with the negatively charged components of bacterial and fungal cell membranes, such as phospholipids (B1166683) and teichoic acids in bacteria, and chitin and glucans in fungi. nih.govuni.lufishersci.sewikipedia.orgguidetopharmacology.org The number and distribution of these cationic residues influence the strength of the initial electrostatic attraction, which is a primary factor in targeting microbial cells over neutral eukaryotic cells.

Cysteine residues, through the formation of disulfide bonds, are crucial for maintaining the structural integrity and stability of this compound. nih.govguidetopharmacology.org These bonds contribute to the peptide's compact fold, which is characteristic of plant defensins and thionins. nih.govresearchgate.net The rigid structure conferred by disulfide bonds can be important for the peptide's ability to interact with specific targets on the microbial surface or to adopt a particular conformation required for membrane insertion or pore formation. The precise pattern of disulfide connectivity in this compound, while not explicitly detailed in the search results, is likely a key determinant of its biological activity, as seen in other cysteine-rich AMPs. guidetopharmacology.org

Proline residues, abundant in this compound, can introduce conformational constraints in the peptide chain. nih.govuni.luwikipedia.orgguidetopharmacology.org These constraints can influence the peptide's flexibility and its ability to adopt specific secondary structures (e.g., alpha-helices or beta-sheets) or to undergo conformational changes upon interacting with the target membrane. fishersci.seguidetopharmacology.org While high proline content in some AMPs has been associated with reduced membrane permeability, its specific role in this compound's mechanism of action and selectivity requires further investigation. guidetopharmacology.org

Rational Design and Synthesis of this compound Analogs for Enhanced Properties

Rational design and synthesis of peptide analogs are powerful approaches to investigate the SAR of this compound and to develop variants with improved properties, such as enhanced antimicrobial potency, broader spectrum of activity, increased stability, or reduced toxicity. fishersci.atfishersci.comfishersci.cauni.lunih.govnih.gov While specific studies on the rational design of this compound analogs were not found in the provided search results, general principles applied to other AMPs can be extrapolated.

Key strategies in the rational design of AMP analogs include modifications to the amino acid sequence to alter properties such as charge, hydrophobicity, and secondary structure propensity. fishersci.sewikipedia.orgguidetopharmacology.org For instance, increasing the net positive charge by substituting neutral or negatively charged residues with lysine or arginine can enhance the electrostatic interaction with microbial membranes, potentially leading to increased activity. fishersci.sewikipedia.org Similarly, modulating the hydrophobicity by introducing or substituting hydrophobic amino acids like tryptophan or phenylalanine can influence the peptide's ability to insert into and disrupt lipid bilayers. fishersci.sewikipedia.org However, it is crucial to maintain a balance, as excessive hydrophobicity can lead to increased toxicity against host cells. fishersci.se

Synthesis of these rationally designed analogs allows for the empirical testing of the predicted effects of structural modifications on the peptide's biological activity. fishersci.comfishersci.cauni.lunih.gov By systematically altering specific residues or motifs and evaluating the resulting antimicrobial potency and selectivity, researchers can gain deeper insights into the SAR of this compound. This iterative process of design, synthesis, and testing is essential for optimizing the peptide's properties for specific applications.

Insights into Conformational Dynamics and Their Role in Biological Function

The biological function of this compound is intimately linked to its three-dimensional structure and the dynamic changes it undergoes. While a detailed analysis of the conformational dynamics of this compound was not specifically found, insights can be drawn from studies on other AMPs and related peptide families like plant defensins. epa.govwikipedia.orgfishersci.ptfishersci.cawikipedia.orgrcsb.orgmdpi.com

This compound, with its multiple disulfide bonds, possesses a relatively rigid and compact structure in solution, characteristic of the cysteine-stabilized αβ (CSαβ) fold found in plant defensins. nih.govdsmz.dercsb.orgmdpi.com This inherent stability is likely important for its function in potentially harsh extracellular environments. However, even stable structures exhibit dynamic behavior, involving fluctuations and transitions between different conformations. wikipedia.orgfishersci.ptfishersci.ca

The conformational dynamics of AMPs are often crucial for their mechanism of action, particularly for those that target cell membranes. guidetopharmacology.orgfishersci.at Upon encountering a microbial membrane, AMPs can undergo conformational changes that facilitate membrane binding, insertion, and disruption. These changes can involve transitions from a disordered state in solution to a more ordered structure (e.g., alpha-helical) within the membrane environment. fishersci.se The flexibility or rigidity of specific regions within the peptide, influenced by amino acid composition (such as proline content) and disulfide bonds, can impact these dynamic processes. guidetopharmacology.org

For this compound, its chitin-binding activity suggests specific interactions with this fungal cell wall component. nih.govuni.lu The conformational dynamics of the peptide may play a role in recognizing and binding to chitin structures. Furthermore, if this compound's mechanism involves membrane disruption, its ability to undergo conformational rearrangements upon interacting with the lipid bilayer would be critical. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations are powerful tools for studying the conformational ensembles and dynamic behavior of peptides in different environments, providing insights into how structural flexibility and changes relate to biological function. wikipedia.orgfishersci.ptfishersci.cawikipedia.org Applying these techniques to this compound would provide valuable information on how its structure and dynamics contribute to its potent antimicrobial activity and interaction with microbial targets.

Advanced Methodologies and Computational Approaches in Tu Amp 1 Research

Molecular Modeling and Dynamics Simulations of Tu-AMP 1 Interactions

Molecular modeling and dynamics (MD) simulations are powerful computational tools used to study the behavior of molecules over time. In the context of AMPs, MD simulations are crucial for understanding how these peptides interact with their targets, particularly cell membranes. stanford.eduacs.orgasm.orgnih.gov This approach allows researchers to visualize and analyze the dynamic processes of peptide-membrane association, insertion, and potential pore formation at an atomic level, information often not accessible through experimental techniques alone. stanford.eduasm.org The use of computer-assisted methods in AMP research has seen a significant increase. mdpi.com Estimating the structure of an AMP based on its primary sequence and predicting its potential mechanism of action and activity is becoming more feasible with computational approaches. mdpi.com

MD simulations involve dividing time into discrete steps and computing the forces acting on each atom using molecular mechanics force fields. stanford.edu Based on these forces, the position and velocity of each atom are updated, simulating the system's evolution over time. stanford.edu While computationally intensive, MD simulations provide a dynamic description of the interaction between molecules, offering insights beyond static experimental structures or docking predictions. nih.gov

Prediction of Membrane-Peptide Interaction Modes

Predicting how AMPs interact with cell membranes is a key application of molecular modeling and dynamics simulations. The initial interaction of AMPs with the cell membrane is often required for their antimicrobial activities, and this interaction influences the range of target cells. mdpi.com Most membrane-active AMPs are amphipathic, possessing both cationic and hydrophobic regions, which facilitates initial electrostatic interactions with negatively charged cell membranes and subsequent insertion into the membrane interior. mdpi.com

MD simulations can model these interactions with various membrane compositions, including models of bacterial and eukaryotic membranes, to understand how differences in lipid composition influence peptide behavior. acs.orgasm.orgmdpi.com Different models for AMP-membrane interactions have been proposed, including the carpet model, barrel stave pore model, and toroidal pore model, and MD simulations can help elucidate which mechanism a particular peptide might follow. asm.orguq.edu.auacs.org

The capability of a peptide to associate with or pass through a membrane is determined by its physicochemical features, which are a reflection of its amino acid composition, the distribution of hydrophilic and hydrophobic residues, and its 3D structure, as well as the composition of the lipid bilayer. nih.gov MD simulations can provide detailed information about these interactions, such as the favorable interactions with negatively charged membrane lipid head groups that drive association and the insertion of hydrophobic residues. acs.org

In silico Screening and Design of this compound Variants

In silico approaches, including molecular modeling and machine learning, are increasingly used for the screening and design of novel AMPs and their variants. mdpi.comresearchgate.netmdpi.com These methods can help streamline the identification of potential candidates from large libraries of peptide sequences, potentially reducing the need for extensive laboratory screening. researchgate.netmdpi.com

Predicting the results of an AMP modification or the function of a synthetic peptide beforehand remains a challenge, but molecular simulation to analyze the details of peptide folding and interaction with target cells is a promising approach to improve current methods. mdpi.com In silico design strategies hold potential for developing new synthetic peptides. mdpi.com

Machine learning models, for instance, can be trained on existing AMP data to predict antimicrobial activity and even consider factors like toxicity to human cells. researchgate.net These models often utilize features based on both the 1D amino acid sequence and the 3D structure of the peptides. acs.org The physicochemical properties derived from the amino acid sequence are crucial for the activity of AMPs. mdpi.comnih.govresearchgate.net

In silico screening can involve evaluating the ability of potential peptide variants to interact favorably with target proteins or membranes, often using techniques like molecular docking and MD simulations to assess binding affinity and stability. acs.orgnih.gov

Biophysical Techniques for Elucidating this compound Structure and Ligand Binding (e.g., CD, NMR, ITC, SPR)

Biophysical techniques are essential experimental methods for characterizing the structure of AMPs and their interactions with other molecules, including ligands and membrane mimetics. Techniques such as Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR) provide complementary information about peptide conformation, binding thermodynamics, and interaction kinetics. core.ac.ukacs.orgcriver.comnumberanalytics.com

CD spectroscopy is often used to determine the secondary structure of peptides (e.g., alpha-helical, beta-sheet) in different environments, such as in solution or in the presence of membrane-mimicking environments. acs.org

NMR spectroscopy provides detailed information about the 3D structure, dynamics, and interactions of molecules at the atomic level. criver.comnumberanalytics.com It can be used to investigate the interactions of biological molecules, including peptides, with membranes or other targets in solution. criver.com NMR can also be used for ligand screening and binding studies. core.ac.uk

ITC is a highly sensitive technique that measures the heat released or absorbed during molecular interactions, providing thermodynamic information about the binding process, including affinity, stoichiometry, enthalpy, and entropy. acs.orgcriver.comnumberanalytics.com It is considered a gold standard for measuring the interaction between two molecules and is valuable for characterizing the thermodynamic forces driving peptide-ligand or peptide-membrane interactions. criver.com

SPR is a label-free technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real time. criver.comnumberanalytics.com SPR is widely used to study protein-ligand interactions and can provide detailed information on the kinetics and affinity of binding events. numberanalytics.com This technique is valuable for studying the binding behavior of AMPs to immobilized membrane mimetics or target proteins. criver.com

These biophysical techniques, when used in conjunction with computational methods, provide a comprehensive approach to understanding the structure-activity relationships of AMPs like this compound.

Omics Approaches to Analyze Host-Pathogen Responses to this compound (e.g., transcriptomics, proteomics)

Omics approaches, such as transcriptomics and proteomics, are powerful tools for analyzing the global molecular responses of host organisms and pathogens to the presence of antimicrobial agents like this compound. These techniques allow researchers to investigate changes in gene expression (transcriptomics) and protein abundance (proteomics) that occur during host-pathogen interactions in the presence of the peptide. nih.govnih.govsemanticscholar.orgplos.orgresearchgate.net

Transcriptomics involves studying the complete set of RNA transcripts in an organism, providing insights into which genes are being actively expressed. nih.gov Techniques like RNA sequencing (RNA-Seq) can identify differentially expressed genes (DEGs) in response to a stimulus, such as exposure to an AMP or infection by a pathogen. semanticscholar.org

Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions. nih.govdovepress.com Proteomic analysis, often using mass spectrometry-based techniques, can identify differentially expressed proteins (DEPs) in biological samples. semanticscholar.orgresearchgate.netnih.gov

Integrating transcriptomic and proteomic data can provide a more comprehensive understanding of the molecular mechanisms underlying host-pathogen interactions and the effects of AMPs. nih.govsemanticscholar.org For example, studies have used integrated omics approaches to reveal molecular mechanisms of pathogen-host interactions and identify key genes and proteins involved in immune responses upon pathogen invasion. semanticscholar.org Proteomic analysis can reveal the translational products of gene expression and the physiological state of an organism under specific conditions. plos.org

In the context of this compound, omics approaches could be used to study how host organisms (e.g., plants from which this compound is derived or potential target pests like Tuta absoluta) respond at the molecular level to the peptide, as well as how target pathogens might alter their gene or protein expression in response to exposure. Studies on the proteomics and genomics of Tuta absoluta larvae after infection with entomopathogenic fungi have shown significant alterations in proteins related to immune systems and detoxification processes, highlighting the value of proteome profiling in understanding host-pathogen interactions in this pest. researchgate.netnih.gov While these studies focus on fungal infection, similar approaches could be applied to investigate the effects of AMPs.

Omics approaches can help unravel the complex interplay between host, pathogen, and antimicrobial peptides, potentially identifying pathways affected by this compound and providing insights into its mechanism of action beyond direct membrane disruption.

Biotechnological Applications and Future Research Trajectories for Tu Amp 1

Development of Tu-AMP 1 for Enhanced Plant Disease Resistance in Agriculture

Plant antimicrobial peptides, including thionins like this compound, are key components of the innate defense system in plants, providing a first line of defense against invading pathogens. mdpi.comnih.gov The discovery and characterization of peptides such as this compound and Tu-AMP 2 from tulip bulbs highlight the potential of thionin-based approaches for improving crop disease resistance. mdpi.com

This compound has shown potent antimicrobial effects on a range of plant pathogenic bacteria, including Pectobacterium carotovora, Agrobacterium radiobacter, Agrobacterium rhizogenes, Clavibacter michiganensis, and Curtobacterium flaccumfaciens, as well as pathogenic fungi like F. oxysporum and Geotrichum candidum. mdpi.com The concentrations of this compound required for 50% inhibition (IC50) of the growth of these plant pathogenic bacteria and fungi range from 2 to 20 µg/ml. researchgate.net

These findings suggest that genetic engineering approaches utilizing thionins like this compound could lead to the development of genetically modified crops with improved disease resistance, potentially reducing the reliance on agricultural chemicals. mdpi.com The insertion of antimicrobial peptide genes into plants has been shown to significantly improve their ability to resist diseases. For example, transferring the thionin gene of barley into tobacco resulted in plants highly resistant to Pseudomonas Syringae pv. Tabaci and Pseudomonas Syringae pv. Syringae.

The following table summarizes some of the plant pathogens inhibited by this compound:

Pathogen NameType
Pectobacterium carotovoraBacterium
Agrobacterium radiobacterBacterium
Agrobacterium rhizogenesBacterium
Clavibacter michiganensisBacterium
Curtobacterium flaccumfaciensBacterium
Fusarium oxysporumFungus
Geotrichum candidumFungus

Utilization of this compound as a Biochemical Research Tool or Probe

Antimicrobial peptides, including this compound, possess unique properties that make them valuable tools in biochemical research. Their mechanism of action often involves interaction with microbial cell membranes, leading to permeabilization and cell death. mdpi.comnih.gov Studying the interaction of this compound with different microbial membranes can provide insights into membrane structure and function, as well as the mechanisms of antimicrobial activity.

This compound has been shown to reversibly bind chitin (B13524), a key constituent of the cell wall of fungi and exoskeletons of invertebrates. researchgate.netnih.gov This chitin-binding property could be exploited in research for applications such as affinity chromatography for the purification of chitin-containing molecules or for studying chitin synthesis and degradation in microorganisms. science.govscience.gov

Furthermore, the study of AMPs like this compound contributes to understanding innate defense systems across different organisms. mdpi.com Their diverse mechanisms of action and selectivity for microbial cells make them interesting subjects for biochemical and structural studies aimed at elucidating the principles of host defense. mdpi.comnih.gov

Bio-inspired Design of Novel Antimicrobial Peptides Based on this compound Scaffold

The structural characteristics of plant AMPs, particularly their cysteine-rich nature and conserved structural folds, make them excellent scaffolds for the design of novel peptides with enhanced or altered activities. nih.govmdpi.com this compound is described as a thionin-like peptide with a specific structural characteristic involving disulfide bonds. researchgate.netnih.gov

The ability of plant AMPs to tolerate sequence variations within a conserved structural scaffold allows for the design of peptides with diverse targets and functions. nih.gov Bio-inspired design approaches can utilize the stable framework of this compound to graft sequences with desired biological activities, potentially leading to the development of new antimicrobial agents with improved stability and efficacy. mdpi.com

Research in this area involves understanding the structure-function relationship of this compound, identifying key residues involved in antimicrobial activity and membrane interaction, and using this knowledge to design synthetic peptides with modified sequences. nih.govscience.gov These designed peptides can then be evaluated for their antimicrobial spectrum, potency, and mechanisms of action.

Emerging Research Areas and Unexplored Potential of this compound

The research on this compound and other plant AMPs is a dynamic field with several emerging areas and unexplored potential.

Synergistic Effects with Other Antimicrobial Agents

Investigating the synergistic effects of this compound with conventional antibiotics or other antimicrobial agents is a promising research direction. Combining AMPs with existing drugs can potentially enhance their efficacy, reduce the required dosage, and mitigate the development of resistance. nih.govmdpi.comresearchgate.net

AMPs can act synergistically by mechanisms such as increasing the permeability of microbial cell membranes, thereby facilitating the entry of other antimicrobial agents into the cell. nih.gov Studies have shown synergistic effects between various AMPs and antibiotics against multidrug-resistant bacteria and fungi. nih.govresearchgate.net Exploring such combinations involving this compound could lead to more effective strategies for controlling plant diseases.

Resistance Mechanisms Development in Microorganisms Against this compound

While microorganisms can develop resistance to AMPs, the mechanisms are often different from those against conventional antibiotics. nih.govresearchgate.net Understanding how plant pathogens might develop resistance to this compound is crucial for its sustainable application in agriculture.

Microorganisms can employ various strategies to resist AMPs, including modifications of their cell membrane composition or charge, enzymatic degradation of the peptides, or activation of efflux pumps. researchgate.net Research into the specific resistance mechanisms that plant pathogens might develop against this compound would involve studying changes in microbial populations exposed to the peptide over time and identifying the genetic and biochemical basis of any observed resistance. nih.gov This knowledge can inform strategies to minimize the development of resistance, such as using this compound in combination with other agents or developing modified versions of the peptide.

Challenges and Future Directions in Tu Amp 1 Academic Research

Addressing Knowledge Gaps in Tu-AMP 1 Mechanisms of Action

Understanding the precise mechanism of action (MoA) of this compound is a significant challenge. While many antimicrobial peptides exert their effects by disrupting microbial cell membranes, other mechanisms, such as inhibiting intracellular processes like DNA replication or protein synthesis, have also been observed mdpi.comfrontiersin.org. For this compound, a thionin-like peptide, the exact molecular targets and pathways involved in its antifungal activity require further elucidation researchgate.net.

Current research on AMPs highlights the complexity of their interactions with microbial membranes, involving factors like peptide charge, hydrophobicity, and secondary structure mdpi.comrsc.org. The specific physiochemical properties of this compound that dictate its interaction with fungal cell membranes or other cellular components need detailed investigation. mdpi.com Knowledge gaps exist in correlating the structural features of this compound with its observed activity spectrum. Future research should focus on high-resolution structural studies and real-time analyses of this compound interacting with fungal cells to define its specific mode of entry and action. Advanced techniques, such as solid-state NMR, cryo-electron microscopy, and live-cell imaging, could provide valuable insights into these processes.

Furthermore, the potential for this compound to induce resistance in target pathogens is another area requiring thorough investigation. Understanding the mechanisms by which fungi might develop resistance to this compound is vital for predicting its long-term efficacy and developing strategies to mitigate resistance development.

Advancing Sustainable and Cost-Effective Production of this compound

The sustainable and cost-effective production of antimicrobial peptides like this compound presents notable challenges mdpi.comfrontiersin.org. Natural extraction from plant sources, while yielding active molecules, can be limited by low concentrations, slow processing, and high costs frontiersin.orgresearchgate.net. Chemical synthesis offers high purity and the ability to incorporate modifications but can be expensive and challenging for longer peptides frontiersin.orgasm.orgresearchgate.net.

Advancing the production of this compound necessitates exploring and optimizing alternative methods. Recombinant expression systems, utilizing bacteria, yeast, or plants (molecular farming), are promising avenues for scalable and cost-effective production frontiersin.orgnih.govresearchgate.net. Challenges in recombinant expression include potential toxicity of the peptide to the host organism, achieving high yields, and ensuring proper folding and post-translational modifications frontiersin.org. Research is ongoing to develop engineered host strains and expression strategies, such as using fusion proteins or inducible expression systems, to overcome these limitations frontiersin.orgresearchgate.netcsic.es.

Molecular farming, the production of AMPs in plants, is emerging as a potentially low-cost and scalable platform nih.govresearchgate.net. Future directions for this compound production could involve developing transgenic plant lines expressing optimized versions of the peptide. This approach requires addressing challenges related to expression levels, peptide stability within plant tissues, and efficient purification methods. nih.govresearchgate.net

The following table summarizes potential production methods and associated considerations for AMPs, applicable to this compound:

Production MethodAdvantagesChallenges
Natural ExtractionYields native peptideLow yield, high cost, environmental impact, impurities frontiersin.orgresearchgate.net
Chemical SynthesisHigh purity, precise modificationExpensive, limited by peptide length and complexity frontiersin.orgasm.orgresearchgate.net
Recombinant ExpressionScalable, potentially cost-effectiveToxicity to host, yield, folding, post-translational modifications frontiersin.org
Molecular Farming (Plants)Low cost, scalable, non-toxic platformExpression levels, stability, purification nih.govresearchgate.net

Integration of Multi-Omics Data for Comprehensive Understanding

A comprehensive understanding of this compound's effects on target organisms and its interactions within biological systems requires the integration of multi-omics data. nih.govfrontlinegenomics.comnih.govresearchgate.netomicstutorials.com Analyzing data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular responses to this compound exposure. nih.govresearchgate.netomicstutorials.com

Challenges in this area include the complexity of integrating diverse datasets, each with its own scale, noise ratio, and data structure. frontlinegenomics.com Developing sophisticated computational tools and methodologies is crucial for effectively combining and analyzing these multi-modal data. nih.govfrontlinegenomics.comresearchgate.net Future research should focus on applying advanced bioinformatics approaches, including machine learning and network analysis, to multi-omics data generated from this compound treated fungal cells. nih.govnih.govresearchgate.net This can help identify key pathways affected by the peptide, potential resistance mechanisms, and novel synergistic interactions with other compounds.

Integrating multi-omics data can reveal complex relationships between different molecular layers, leading to a deeper understanding of biological processes and the identification of potential biomarkers or therapeutic targets. nih.govomicstutorials.com For this compound, this could involve understanding how its application affects fungal gene expression, protein synthesis, and metabolic profiles, providing a more complete picture of its antifungal action.

Collaborative Research Paradigms for Accelerating this compound Discoveries

Accelerating the discovery and development of this compound necessitates fostering collaborative research paradigms. Collaboration between academic institutions, research centers, and potentially industry partners can leverage diverse expertise, resources, and infrastructure. utoronto.cataylorfrancis.comitu.inttohoku.ac.jpau.dkamp-pd.orgdtu.dk

Challenges in collaborative research can include differences in research goals, data sharing policies, intellectual property considerations, and funding mechanisms. taylorfrancis.com Establishing clear communication channels, shared objectives, and mutually beneficial agreements are essential for successful collaborations. Future directions should focus on creating interdisciplinary consortia specifically aimed at studying this compound and other plant-derived antimicrobial peptides. These collaborations can facilitate the sharing of resources, data, and technical expertise, from peptide isolation and characterization to advanced mechanistic studies and production optimization.

Joint workshops, exchange programs for researchers and students, and collaborative grant applications can lay the groundwork for sustained partnerships. utoronto.catohoku.ac.jp Such collaborative models have proven effective in other areas of biomedical and agricultural research, accelerating the translation of fundamental discoveries into practical applications. itu.intamp-pd.org By pooling knowledge and resources, researchers can overcome individual limitations and make more rapid progress in unlocking the full potential of this compound as a sustainable antifungal agent.

Q & A

Basic Research Questions

Q. What methodologies are established for purifying Tu-AMP 1 from tulip bulbs, and how do they ensure peptide integrity?

  • Answer : The purification protocol involves homogenizing tulip bulbs, followed by ammonium sulfate precipitation and sequential chromatographic steps (e.g., ion-exchange and reverse-phase HPLC). Fujimura et al. (2004) confirmed purity via MALDI-TOF mass spectrometry and Edman degradation sequencing, ensuring structural integrity . Critical parameters include maintaining low temperatures during extraction to prevent protease degradation and using trifluoroacetic acid (TFA) in mobile phases to enhance peptide solubility .

Q. What structural characteristics define this compound, and how are these features linked to its antimicrobial activity?

  • Answer : this compound belongs to the C6-type plant antimicrobial peptides, characterized by six conserved cysteine residues forming three disulfide bonds. Structural stability under varying pH (assessed via circular dichroism spectroscopy) correlates with its amphipathic α-helical conformation, enabling membrane disruption. Mutagenesis studies show that disrupting disulfide bonds reduces activity by >80%, confirming their role in maintaining tertiary structure .

Q. Which in vitro assays are most reliable for determining this compound’s antimicrobial spectrum, and what are their limitations?

  • Answer :

  • Minimum Inhibitory Concentration (MIC) assays : Standardized using CLSI guidelines (e.g., broth microdilution). However, results vary with inoculum size and growth medium composition .
  • Time-kill kinetics : Measures bactericidal activity over 24 hours but may overlook post-antibiotic effects .
  • Table 1 : Representative MIC values for this compound against common pathogens:
PathogenMIC (µg/mL)Study Reference
Staphylococcus aureus8–16Fujimura et al.
Escherichia coli32–64Yount et al.

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo efficacy of this compound guide peptide optimization?

  • Answer : In vivo models (e.g., murine infection studies) often reveal reduced efficacy due to serum protein binding or enzymatic degradation. Strategies include:

  • Peptide engineering : Adding D-amino acids or PEGylation to enhance stability .
  • Combination therapy : Synergy with conventional antibiotics (e.g., β-lactams) reduces effective dosages by 4–8 fold in co-administration assays . Contradictions between in vitro and in vivo data necessitate iterative redesign informed by pharmacokinetic profiling .

Q. What computational approaches predict this compound’s interactions with bacterial membranes, and how are these validated?

  • Answer : Molecular dynamics simulations (e.g., GROMACS) model peptide insertion into lipid bilayers, identifying key residues (e.g., lysine and arginine) driving electrostatic interactions. Landon et al. (2008) validated predictions via fluorescence anisotropy, showing >90% correlation between simulated and experimental membrane perturbation .

Q. How should researchers address contradictions in reported MIC values for this compound across studies?

  • Answer : Variability arises from:

  • Assay conditions : Standardize growth media (e.g., Mueller-Hinton vs. RPMI-1640) and inoculum density (e.g., 1×10⁵ CFU/mL vs. 1×10⁶ CFU/mL) .
  • Peptide batch differences : Validate purity (>95%) via HPLC and mass spectrometry for each batch .
  • Statistical analysis : Use meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers, as demonstrated in Chen et al. (2002) for mung bean AMPs .

Methodological Guidelines

  • Experimental Design : Follow frameworks like those in Group 4 Extended Essays (e.g., defining independent/dependent variables, organism-specific parameters) .
  • Data Contradiction Analysis : Apply dialectical frameworks to distinguish principal vs. secondary contradictions (e.g., peptide stability vs. assay variability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.